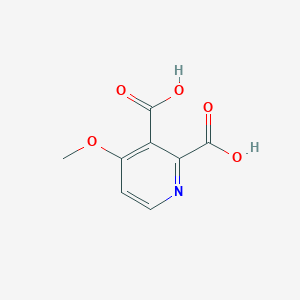
4-Methoxypyridine-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxypyridine-2,3-dicarboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by a pyridine ring substituted with methoxy and carboxylic acid groups at the 4th, 2nd, and 3rd positions, respectively. It is a derivative of pyridine, which is a significant heterocyclic unit found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxypyridine-2,3-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF can yield substituted pyridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic methods, such as copper or nickel catalysis, can enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridine derivatives with reduced functional groups .
Scientific Research Applications
4-Methoxypyridine-2,3-dicarboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxypyridine-2,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its action include modulation of enzyme activity and receptor signaling .
Comparison with Similar Compounds
- Pyridine-2,3-dicarboxylic acid
- Pyridine-4-carboxylic acid
- 4-Methoxypyridine
Comparison: 4-Methoxypyridine-2,3-dicarboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity compared to other pyridine derivatives. For instance, the methoxy group can influence the electron density on the ring, affecting the compound’s reactivity in substitution and addition reactions .
Properties
Molecular Formula |
C8H7NO5 |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
4-methoxypyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO5/c1-14-4-2-3-9-6(8(12)13)5(4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI Key |
QWIGDHXRNNEZJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


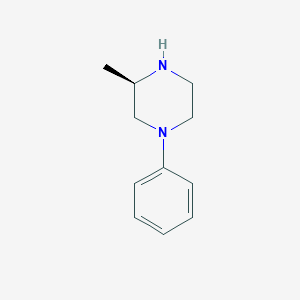

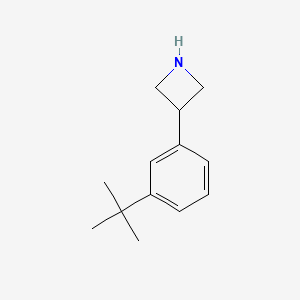
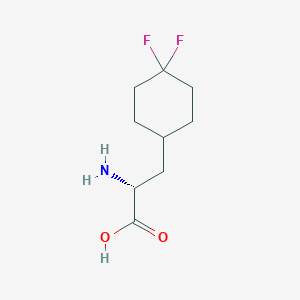


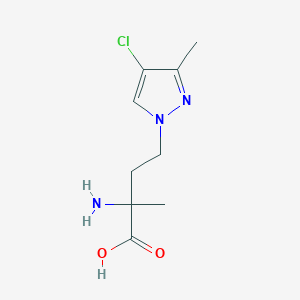
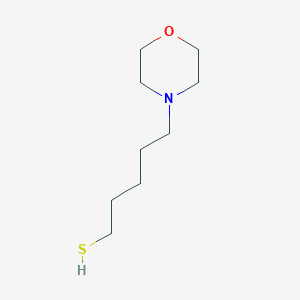
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid](/img/structure/B13620687.png)
![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)
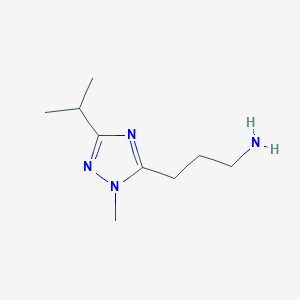

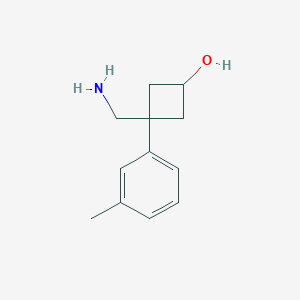
![4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol](/img/structure/B13620739.png)
